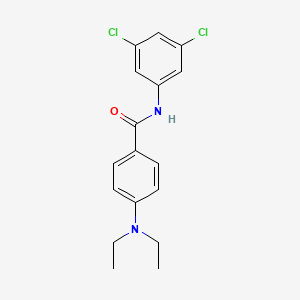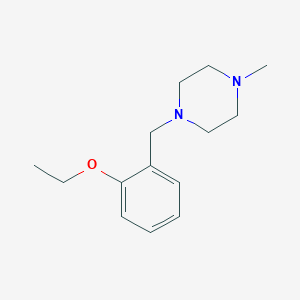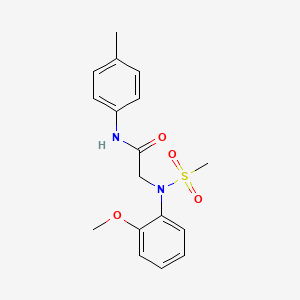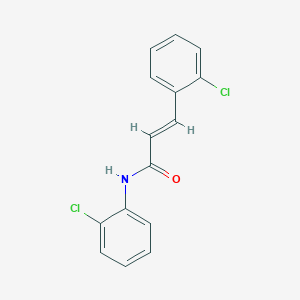![molecular formula C18H18Cl2N2O2 B5593363 2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)
2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine is a useful research compound. Its molecular formula is C18H18Cl2N2O2 and its molecular weight is 365.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.0745332 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Controlled-Release Herbicides
Research into the synthesis and application of chemical compounds similar to 2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine has explored their potential as controlled-release herbicides. Studies have shown that esters of certain starches with 2,4-dichlorophenoxyacetyl chloride can act as controlled-release herbicides, releasing variable amounts of herbicide over time through hydrolysis. This suggests that derivatives of this compound could potentially be engineered for use in agriculture to provide sustained weed control with reduced environmental impact (Mehltretter et al., 1974).
Insecticidal Properties
Pyridine derivatives, including those structurally related to this compound, have been investigated for their insecticidal properties. Research has demonstrated the synthesis and testing of various pyridine compounds against the cowpea aphid, revealing significant insecticidal activity. This indicates the potential of such compounds in developing new insecticides for agricultural and horticultural applications (Bakhite et al., 2014).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been synthesized and studied for their biological activities. For instance, kappa-receptor agonists based on a 2-[(alkylamino)methyl]piperidine nucleus have shown high potency and selectivity, highlighting the therapeutic potential of these compounds in treating pain and possibly other conditions (Scopes et al., 1992).
Antimicrobial and Antioxidant Activities
Studies on novel pyridine and fused pyridine derivatives, initiated from compounds such as 2-chloro-6-ethoxy-4-acetylpyridine, have shown that these compounds possess significant antimicrobial and antioxidant activities. This research opens avenues for the application of this compound derivatives in developing new antimicrobial and antioxidant agents for pharmaceutical use (Flefel et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(2-pyridin-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-13-7-8-17(14(20)11-13)24-12-18(23)22-10-4-2-6-16(22)15-5-1-3-9-21-15/h1,3,5,7-9,11,16H,2,4,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOKWUBDSOROQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(2,4-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5593292.png)
![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)

![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)
![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)

![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)


![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)


![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)
